

In vivo toxicity studies of Basic yellow 57 in animal models

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Compound of Interest

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In Vivo Toxicity of Basic Yellow 57: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo toxicity profile of **Basic Yellow 57**, a monoazo dye used in cosmetic hair coloring products. The information is compiled from available safety assessments and toxicological studies in various animal models.

Executive Summary

Basic Yellow 57 has undergone several toxicological evaluations to determine its safety for use in cosmetic applications. Key findings indicate low acute toxicity via oral and dermal routes. Subchronic oral toxicity studies in rats have identified dose-related effects on red blood cell turnover and splenic congestion at higher concentrations. While genotoxicity studies have been largely negative, a notable absence of carcinogenicity data exists. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that **Basic Yellow 57** is safe for its intended use in rinse-off hair dye products, citing its slow skin absorption, lack of genotoxicity, and minimal systemic effects in animal studies as mitigating factors for the absence of carcinogenicity data.

[1]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from in vivo toxicity studies of **Basic Yellow 57**.

Table 1: Acute Toxicity of **Basic Yellow 57**

Study Type	Species	Route	LD50	Reference
Acute Oral	Mice	Oral	2350 mg/kg bw	[1][2][3]
Acute Oral	Sprague-Dawley Rats	Oral	>2000 mg/kg bw	[1][3]
Acute Oral	CFY Rats	Oral	1000 - 2000 mg/kg bw	[3]
Acute Dermal	Rats	Dermal	>2000 mg/kg bw	[1][2][3]

Table 2: Subchronic Oral Toxicity of **Basic Yellow 57** in Rats

Study Duration	Species	Dose Levels (mg/kg bw/day)	Key Findings	NOAEL/LO AEL	Reference
12 weeks	Wistar MuRa Han 67 SPF Rats	0, 50	Reduced body weight gain in females; increased mean cell volume and hematocrit in males. Considered borderline for toxicity.	-	[1] [3]
90 days	Wistar Crl: (WI)BR Rats	0, 100, 300, 1000	Dose-related effects on red blood cell turnover; splenic terminal congestion in all dose groups.	LOAEL: 100 mg/kg bw/day	[1] [2]

Table 3: Developmental Toxicity of **Basic Yellow 57** in Rats

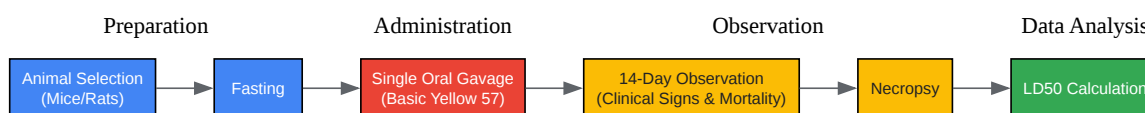
Study Type	Species	Key Findings	NOEL/NOAEL	Reference
Teratogenicity	Rats	High incidence of major visceral abnormalities at 1000 mg/kg.	Maternal NOEL: 100 mg/kg/day; Developmental NOAEL: 300 mg/kg/day	[2] [4]

Experimental Protocols

Detailed methodologies for the key in vivo toxicity studies are outlined below.

Acute Oral Toxicity Study

- Objective: To determine the median lethal dose (LD50) of **Basic Yellow 57** following a single oral administration.
- Animal Model: Mice and rats (Sprague-Dawley and CFY strains).[1][3]
- Methodology:
 - Animals were fasted prior to dosing.
 - A single dose of **Basic Yellow 57**, suspended in an appropriate vehicle, was administered by oral gavage.
 - A range of dose levels was used to determine the lethal dose. For instance, in the CFY rat study, doses went up to 4000 mg/kg bw.[3]
 - Animals were observed for clinical signs of toxicity and mortality for a period of 14 days.
 - Necropsies were performed on all animals.
- Endpoint: LD50 value was calculated based on the number of mortalities at each dose level.

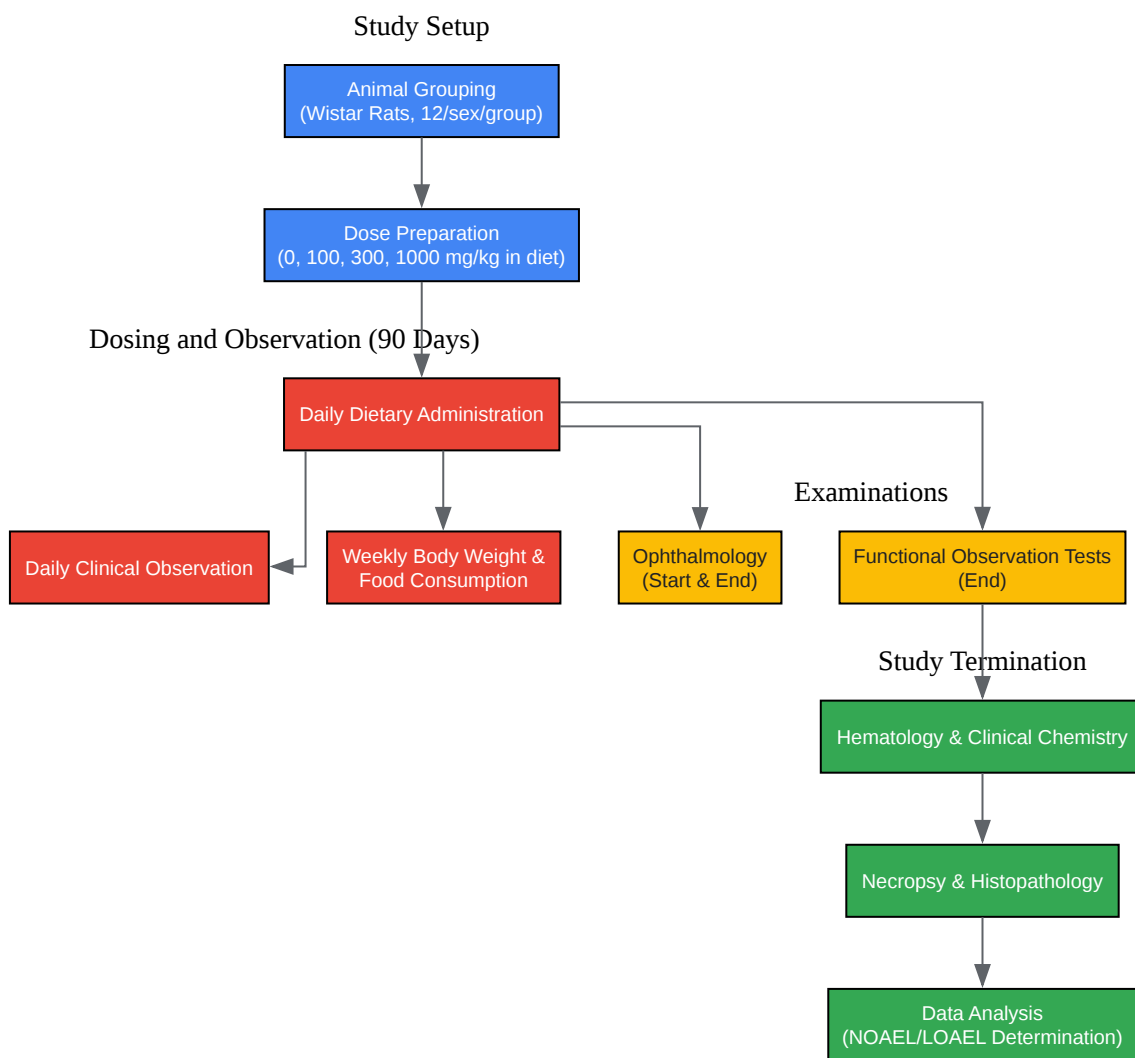


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Figure 1: Experimental workflow for an acute oral toxicity study.

90-Day Subchronic Oral Toxicity Study

- Objective: To evaluate the potential adverse effects of repeated oral exposure to **Basic Yellow 57** over a 90-day period.
- Animal Model: Wistar Crl:(WI)BR rats (12 males and 12 females per group).[3]
- Methodology:
 - **Basic Yellow 57** was administered daily to rats in their diet at concentrations of 0, 100, 300, or 1000 mg/kg.[1]
 - Animals were observed daily for clinical signs of toxicity.
 - Body weight and food consumption were recorded weekly.
 - Ophthalmological examinations and functional observation tests were performed at the beginning and end of the study.[3]
 - Hematology and clinical chemistry parameters were analyzed at the end of the study.
 - At termination, a full necropsy was performed, and selected organs were weighed and examined histopathologically.[3]
- Endpoints: Identification of target organs, characterization of toxic effects, and determination of the No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL).



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Figure 2: Workflow for a 90-day subchronic oral toxicity study.

Genotoxicity and Carcinogenicity

Genotoxicity

In vitro and in vivo genotoxicity studies have been conducted on **Basic Yellow 57**. The substance was not mutagenic in Ames tests at concentrations up to 5000 μ g/plate, nor in mouse lymphoma cells with or without metabolic activation at up to 1000 μ g/ml.[1][4] Some equivocal positive results were noted in Chinese hamster V79 cells.[1][4] An in vivo mouse erythrocyte micronucleus test found that **Basic Yellow 57** was not clastogenic or aneugenic at doses up to 1000 mg/kg bw.[3]

Carcinogenicity

There are no published carcinogenicity studies available for **Basic Yellow 57**. [1][2] This has been noted as a data gap by regulatory and safety assessment bodies. However, the lack of genotoxicity, slow dermal absorption, and minimal systemic toxicity in animal studies have been considered in the overall safety assessment for its use in rinse-off cosmetic products.[1]

Dermal and Ocular Irritation

In a rabbit study, **Basic Yellow 57** was found to be not irritating to the eyes, with only mild to moderate, transient effects observed that were reversible.[1] Dermal irritation studies in rats and rabbits have also indicated that it is not a skin irritant.[2]

Conclusion

The available in vivo toxicity data for **Basic Yellow 57** suggest a low order of acute toxicity. Subchronic oral exposure in rats indicates the hematopoietic system and the spleen as potential target organs at higher doses. While the lack of carcinogenicity data is a limitation, the overall toxicological profile, combined with low dermal absorption, supports its safe use in specified cosmetic applications. Further research, particularly long-term carcinogenicity studies, would provide a more complete understanding of the toxicological profile of **Basic Yellow 57**.

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References

- 1. cir-safety.org [cir-safety.org]
- 2. Basic yellow 57 | 68391-31-1 | Benchchem [benchchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
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